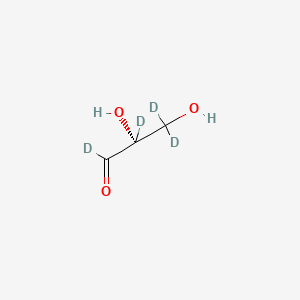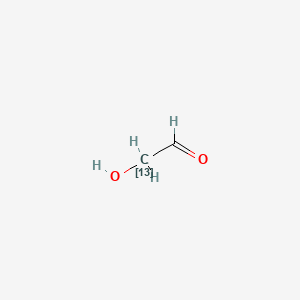
Saccharin-d4
Overview
Description
Saccharin-d4 is the deuterium labeled Saccharin . Saccharin is an orally active, non-caloric artificial sweetener (NAS). It has bacteriostatic and microbiome-modulating properties .
Synthesis Analysis
Saccharin and its derivatives have been used as catalysts for a wide variety of organic transformations . The synthesis of saccharin and its derivatives represents a greener and superior catalytic approach for reactions .Molecular Structure Analysis
This compound holds widespread significance as a model compound, enabling investigations into the structure and behavior of organic molecules .Chemical Reactions Analysis
The application of saccharin and its derivatives includes reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection, and oxidation .Physical and Chemical Properties Analysis
Saccharin is the oldest artificial sweetener; it was discovered in 1879 by Ira Remsen and Constantin Fahlberg of Johns Hopkins University . It is sweet, non-caloric, and stable, can now be synthesized with relatively few impurities, and is inexpensive .Scientific Research Applications
Bioisostere Development in Drug Discovery
- Saccharin is a notable scaffold in drug discovery. The synthesis of aza-pseudosaccharins and aza-saccharins, as bioisosteres of saccharin, showcases its utility in creating new opportunities for novel drug design, including the creation of a chiral center on the sulfur atom and the option for substitution at two different nitrogens (Chen et al., 2017).
Chemical Analysis and Quantification in Foods
- Saccharin-d4, a derivative of saccharin, is used as an internal standard in the ambient flame ionization mass spectrometry method for quantitative analysis of saccharin in various food samples. This demonstrates the practical application of saccharin derivatives in ensuring the accuracy and reliability of food analysis methods (Li et al., 2018).
Photodynamic Activity in Cancer Research
- The synthesis of saccharin conjugates, such as saccharide-porphyrin conjugates, illustrates the role of saccharin in targeting and incapacitating cancer cells. These conjugates are studied for their selective uptake by various cancer cell types and their subsequent photodynamic properties, highlighting saccharin's potential application in cancer treatment and research (Chen et al., 2004).
Investigation of Mutagenicity and Cell Interactions
- Studies on the suppression of saccharin-induced mutagenicity by interferon-α in human RSa cells provide insights into the interactions of saccharin at the cellular level, contributing to a deeper understanding of its genetic and phenotypic effects (Suzuki & Suzuki, 1995).
Role in Systemic Acquired Resistance in Agriculture
- The application of saccharin in inducing systemic acquired resistance in plants, such as soybean against rust infection, reveals its potential use in agricultural research and plant protection strategies (Srivastava et al., 2011).
Environmental Impact Studies
- Research on saccharin and other artificial sweeteners in soils assesses their environmental impact, including inputs from agriculture and households, degradation, and leaching to groundwater. This highlights the importance of understanding the ecological consequences of widespread saccharin use (Buerge et al., 2011).
Mechanism of Action
Target of Action
Saccharin-d4, a deuterium-labeled variant of saccharin, primarily targets the sweet taste receptors (STRs) in the body . These receptors play a crucial role in the perception of sweetness and are involved in various physiological processes, including the regulation of glucose homeostasis and energy balance .
Mode of Action
This compound interacts with its targets, the STRs, leading to changes in cellular signaling pathways . It is known to activate the phospholipase C (PLC) signaling cascade, which results in calcium influx and vesicular exocytosis of insulin . This interaction and the resulting changes are similar to those observed with natural sweeteners .
Biochemical Pathways
The activation of STRs by this compound affects several biochemical pathways. One of the key pathways influenced is the JAK/STAT signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response . This compound also impacts the PLC signaling cascade, leading to calcium influx and insulin secretion .
Pharmacokinetics
Factors such as protein binding, glomerular filtration rate (GFR), and tubular secretion are important in determining saccharin clearance . Saccharin’s clearance is consistently higher than the GFR, indicating the involvement of tubular secretion in its renal elimination .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its ability to stimulate insulin secretion . This is achieved through the activation of the PLC signaling cascade, leading to calcium influx and the vesicular exocytosis of insulin . The effects of saccharin also partially require transient receptor potential cation channel M5 (TRPM5) activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other compounds, such as other sweeteners, can have a synergistic effect on the sweetness perceived when saccharin is consumed .
Future Directions
Saccharin, first synthesized in 1879 by Fahlberg, has been used as a non-caloric sweetener with several advantages. It is sweet, non-caloric, and stable, can now be synthesized with relatively few impurities, and is inexpensive . Its toxicity, imagined and real, has long been a source of concern and debate .
Biochemical Analysis
Biochemical Properties
Saccharin-d4, like its parent compound saccharin, is believed to interact with various biomolecules. It is known that saccharin is an orally active, non-caloric artificial sweetener that has bacteriostatic and microbiome-modulating properties
Cellular Effects
Studies on saccharin have shown that it can have effects on various types of cells and cellular processes . For instance, saccharin has been found to kill human cancer cells
Molecular Mechanism
Saccharin, its parent compound, is known to act as a catalyst for a wide variety of organic transformations
Temporal Effects in Laboratory Settings
Saccharin, its parent compound, is known for its stability and can be used in hot beverages and in food processing that involves the application of high temperatures
Dosage Effects in Animal Models
Studies on saccharin have shown that it can induce bladder tumors in male rats when administered at high doses over two generations
Metabolic Pathways
Saccharin, its parent compound, is known to be mostly unmetabolized in animal species and humans
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHZOJJKTDOEJC-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)NS2(=O)=O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676138 | |
| Record name | (4,5,6,7-~2~H_4_)-1H-1lambda~6~,2-Benzothiazole-1,1,3(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189466-17-8 | |
| Record name | (4,5,6,7-~2~H_4_)-1H-1lambda~6~,2-Benzothiazole-1,1,3(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)


